(R)-DS89002333

PRKACA Kinase inhibition FL-HCC

FL-HCC researchers studying DNAJB1-PRKACA fusion dependency require stereochemically defined controls to confirm on-target pharmacology. (R)-DS89002333, the enantiomer of DS89002333, serves as a validated negative control for PRKACA-mediated effects. • Enantiomer of DS89002333 (IC₅₀ 0.3 nM against PRKACA)-use to distinguish on-target vs. off-target activity • Structurally matched to DS89002333 with inverted chirality at the methyl center; independently verify activity in assay • Supported by in vivo PDX data at 3-30 mg/kg BID oral dosing for the parent compound • ≥98% purity; shipped under blue ice for global delivery

Molecular Formula C22H20ClF2N3O3
Molecular Weight 447.9 g/mol
Cat. No. B12407290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-DS89002333
Molecular FormulaC22H20ClF2N3O3
Molecular Weight447.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN=C(C2=C1)F)C(=O)NC(C3CC(CN3)O)C4=CC(=C(C=C4)F)Cl
InChIInChI=1S/C22H20ClF2N3O3/c1-31-19-9-14-11(4-5-26-21(14)25)6-15(19)22(30)28-20(18-8-13(29)10-27-18)12-2-3-17(24)16(23)7-12/h2-7,9,13,18,20,27,29H,8,10H2,1H3,(H,28,30)/t13-,18+,20-/m1/s1
InChIKeyKALMTELCNYQBGB-ORPRQENYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DS89002333: PRKACA Inhibitor for FL-HCC Research


N-[(R)-(3-chloro-4-fluorophenyl)-[(2S,4R)-4-hydroxypyrrolidin-2-yl]methyl]-1-fluoro-7-methoxyisoquinoline-6-carboxamide, commonly designated as DS89002333 (CAS: 2832159-79-0), is a synthetic small-molecule inhibitor of the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA; PKA Cα) [1]. DS89002333 is characterized by its potent enzymatic inhibitory activity (IC₅₀ = 0.3 nM) and demonstrated oral bioavailability . The compound has been specifically evaluated in preclinical models of fibrolamellar hepatocellular carcinoma (FL-HCC), a rare liver cancer driven by the DNAJB1-PRKACA fusion oncogene, where it exhibits fusion protein-dependent cell growth inhibition and anti-tumor efficacy in patient-derived xenograft (PDX) models [2].

Risks of Generic PRKACA Inhibitor Substitution


Generic substitution with other PRKACA inhibitors (e.g., pan-PKA inhibitors, ATP-competitive analogs such as H89 or PKI-based peptides) or isoquinoline-based kinase inhibitors (e.g., Rho-kinase inhibitors) is scientifically inadvisable due to substantial differences in oral bioavailability, in vivo target engagement, and disease-specific efficacy [1]. While multiple compounds may demonstrate similar nanomolar IC₅₀ values against recombinant PRKACA in biochemical assays, only a subset (including DS89002333 and the structurally related BLU2864) have demonstrated significant oral exposure and tumor growth inhibition in the DNAJB1-PRKACA fusion-driven FL-HCC PDX model . Substituting a compound with unverified in vivo pharmacokinetics or lacking validation in this specific disease context may yield false-negative results or misinterpretation of fusion oncogene dependency [2].

DS89002333 Key Differentiation Evidence


Biochemical Potency Compared to BLU2864

DS89002333 demonstrates sub-nanomolar inhibitory potency against PRKACA, with a reported IC₅₀ of 0.3 nM . This biochemical potency is quantitatively equivalent to that reported for BLU2864, another orally active, ATP-competitive PRKACA inhibitor evaluated in cancer models .

PRKACA Kinase inhibition FL-HCC

Cellular Target Engagement: CREB Phosphorylation

DS89002333 effectively inhibits intracellular PRKACA activity in a dose-dependent manner, as demonstrated by the suppression of cAMP response element-binding protein (CREB) phosphorylation in NIH/3T3 cells . Quantitative assessment revealed inhibition across a concentration range of 0.001 µM to 10 µM following a 30-minute incubation .

Phosphorylation CREB Biomarker

Anti-Tumor Efficacy in FL-HCC PDX Models

DS89002333 exhibits significant anti-tumor activity in a patient-derived xenograft (PDX) model of fibrolamellar hepatocellular carcinoma expressing the DNAJB1-PRKACA fusion gene [1]. Oral administration at 3 mg/kg and 30 mg/kg twice daily for 22 days resulted in significant tumor growth inhibition .

PDX model FL-HCC In vivo efficacy

Stereochemical Purity and Enantiomer Differentiation

The specific stereoisomer required for biological activity is the (R)-configured compound designated DS89002333 (CAS 2832159-79-0) . Alternative stereoisomers, including (2S,4R)-DS89002333 and (R)-DS89002333 (enantiomer of DS89002333), are commercially available but are not the primary bioactive compound described in the literature [1]. Procurement of the correct stereoisomer is critical, as enantiomers and diastereomers can exhibit significantly different kinase inhibition profiles and in vivo pharmacology [2].

Enantiomer Stereochemistry PRKACA

Oral Bioavailability vs. Pan-PKA Inhibitors

DS89002333 is characterized as an orally bioavailable and orally active PRKACA inhibitor . This property distinguishes it from widely used research tools such as H89, PKI (protein kinase inhibitor peptide), and KT5720, which lack suitable oral pharmacokinetic profiles for in vivo efficacy studies and are primarily restricted to in vitro or ex vivo applications [1].

Oral bioavailability PRKACA In vivo

Kinase Selectivity Profiling Data Gap

Based on currently available public information (primary literature and authoritative vendor datasheets), comprehensive kinome-wide selectivity profiling data (e.g., KINOMEscan, biochemical IC₅₀ panels) for DS89002333 are not reported [1]. Without this data, claims regarding selectivity over other AGC family kinases (e.g., PKB/Akt, PKC, ROCK) or broader off-target activity cannot be substantiated [2]. Consequently, procurement decisions based on superior selectivity versus other PRKACA inhibitors are not supported by publicly available evidence at this time.

Selectivity Kinase profiling PRKACA

DS89002333 Application Scenarios


PRKACA Dependency in FL-HCC Models

Procure DS89002333 for in vivo efficacy studies in FL-HCC patient-derived xenograft (PDX) models or genetically engineered mouse models (GEMMs) expressing the DNAJB1-PRKACA fusion oncogene. The compound's validated oral bioavailability and demonstrated tumor growth inhibition at 3 and 30 mg/kg BID in fusion-positive PDX models provide a specific evidence base for this application . This scenario directly leverages the quantitative in vivo data presented in Section 3.

Oral Target Engagement Studies

Use DS89002333 in rodent models where chronic oral dosing is required to assess pharmacodynamic biomarkers of PRKACA inhibition, such as CREB phosphorylation in tumor or tissue samples. The compound's oral activity and dose-dependent cellular target engagement (0.001 µM to 10 µM) make it suitable for establishing pharmacokinetic/pharmacodynamic (PK/PD) relationships . This application is supported by evidence of oral bioavailability and intracellular CREB phosphorylation inhibition.

Comparative Studies with BLU2864

Employ DS89002333 in head-to-head comparative preclinical studies with BLU2864 or other emerging PRKACA inhibitors to evaluate differential efficacy, toxicity, or biomarker modulation in fusion-driven cancer models. Both compounds exhibit equivalent biochemical potency (IC₅₀ = 0.3 nM) and oral activity, enabling scientifically valid comparisons of their therapeutic indices . Such studies are essential for prioritizing clinical development candidates.

Enantiomer Negative Control Experiments

Procure (R)-DS89002333 or (2S,4R)-DS89002333 specifically for use as stereochemical negative controls in experiments designed to confirm on-target PRKACA-mediated effects of DS89002333 . While the exact activity of these enantiomers may vary, their structural similarity makes them suitable for controlling for non-specific effects in cellular assays, provided their own activity is independently verified.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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